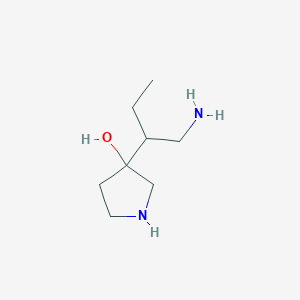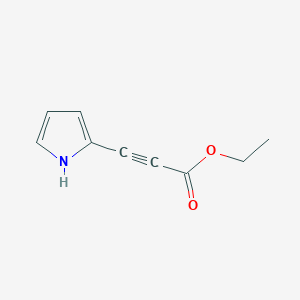
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features both pyrimidine and triazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with guanidines, amidines, or formamide under specific conditions . The reaction conditions often include heating under reflux with solvents such as ethanol or dimethylformamide (DMF) and the use of catalysts like ammonium acetate (NH4OAc) or sodium methoxide (MeONa) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: H2O2 in acidic or basic medium, KMnO4 in neutral or alkaline medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, or halides in solvents such as DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDKs, which are crucial for cell cycle regulation . By inhibiting CDKs, this compound can halt cell division and induce programmed cell death (apoptosis) in cancer cells. The pathways involved include the disruption of the cell cycle and the activation of apoptotic signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in CDK inhibition.
Pyrimido[4,5-d]pyrimidine: Structurally related and exhibits varied biological activities, including antiproliferative and anti-inflammatory properties.
2-Thio-containing pyrimidines: Known for their diverse biological activities, such as antioxidant and antimicrobial properties.
Uniqueness
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development.
Properties
Molecular Formula |
C7H6N6O |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-amino-6-pyrimidin-5-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H6N6O/c8-6-11-5(12-7(14)13-6)4-1-9-3-10-2-4/h1-3H,(H3,8,11,12,13,14) |
InChI Key |
IUEVJMXEIOWJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)


![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)

![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)
![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)




